5-Amino-2'-deoxyuridine hcl

Thymidine Kinase Isozyme Selectivity Mitochondrial TK

Researchers requiring a soluble, chemically tractable thymidine analogue for antiviral synthesis or DNA footprinting often encounter poor solubility and limited reactivity with free-base forms. 5-Amino-2'-deoxyuridine hydrochloride (CAS 73446-40-9) resolves these constraints. • Hydrochloride salt ensures ≥10 mM DMSO solubility for hassle-free assay preparation. • 5-Amino group enables unique permanganate reactivity for precise protein-DNA footprinting via Taq polymerase incorporation. • Serves as the critical C5-amino synthetic handle for AZT and related antiviral agents-functionality unattainable with 5-halo or 5-hydroxy analogues. • Powder stable at -20°C for years; ships at ambient temperature.

Molecular Formula C9H14ClN3O5
Molecular Weight 279.68 g/mol
Cat. No. B13417950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2'-deoxyuridine hcl
Molecular FormulaC9H14ClN3O5
Molecular Weight279.68 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O.Cl
InChIInChI=1S/C9H13N3O5.ClH/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3,10H2,(H,11,15,16);1H/t5-,6+,7+;/m0./s1
InChIKeyRGACLPLUQKOHFJ-VWZUFWLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2'-deoxyuridine HCl – Overview


5-Amino-2'-deoxyuridine hydrochloride (CAS 73446-40-9) is a 5-modified pyrimidine nucleoside analog with a molecular weight of 279.68 g/mol [1]. The compound consists of a 5-amino-substituted uracil base linked to a 2'-deoxyribose sugar, presented as a hydrochloride salt to enhance solubility and stability relative to its free base form . As a thymidine analog, it serves as a substrate for various DNA polymerases and is primarily utilized in molecular biology for high-resolution DNA-protein footprinting and as a precursor in antiviral drug synthesis [2][3]. Its procurement value derives from its unique combination of enzymatic processivity and selective chemical reactivity compared to other 5-substituted deoxyuridines.

Why 5-Amino-2'-deoxyuridine HCl Is Irreplaceable


5-Substituted 2'-deoxyuridine analogs exhibit widely divergent properties despite their structural similarity, and generic substitution risks experimental failure due to differences in enzyme affinity, solubility, and downstream chemical reactivity. For example, while 5-iodo-2'-deoxyuridine (IdUrd) and 5-fluoro-2'-deoxyuridine (FdUrd) are potent antimetabolites, their incorporation characteristics and toxicity profiles differ markedly from 5-amino-dU [1]. The hydrochloride salt form of 5-amino-dU further distinguishes it from the free base in terms of aqueous solubility and formulation compatibility, directly impacting experimental reproducibility . The quantitative evidence below demonstrates precisely where 5-amino-2'-deoxyuridine hcl offers measurable differentiation versus its closest analogs, enabling informed procurement decisions.

5-Amino-2'-deoxyuridine HCl vs. Analogues: Evidence


Improved Taq Incorporation Over 5-Hydroxy-dU

In a purified rat thymidine kinase isozyme study, 5-amino-2'-deoxyuridine exhibited a relative affinity of 11% for mitochondrial thymidine kinase (M-TK) compared to thymidine (TdR), with a differential affinity for M-TK versus cytoplasmic TK (C-TK) of 26-fold [1]. This contrasts with the broad, high-affinity binding of halogenated analogs such as 5-iodo-2'-deoxyuridine (IdUrd) and 5-bromo-2'-deoxyuridine (BrdU), which show Ki/Km values of 0.57–0.82 for L1210 cell TK but lack pronounced isozyme selectivity [2].

Thymidine Kinase Isozyme Selectivity Mitochondrial TK

5-Fluorodeoxyuridine Potentiation in E. coli

5-Amino-2'-deoxyuridine hydrochloride demonstrates aqueous solubility of at least 25 mg/mL (≥89 mM), significantly exceeding the calculated solubility of the free base (9.7 mg/mL or 40 mM at 25°C) [1]. This ~2.6-fold solubility improvement, coupled with DMSO solubility of 10 mM typical for nucleoside analogs, facilitates more flexible stock solution preparation and reduces precipitation risk in aqueous assay systems .

Solubility Formulation Hydrochloride Salt

HCl Salt: Superior Solubility and Stability

5-Amino-2'-deoxyuridine 5'-triphosphate (5-amino-dUTP) serves as a substrate for Taq DNA polymerase, enabling its incorporation into DNA during PCR [1]. Compared to the previously described analog 5-hydroxy-dU, 5-amino-dU is incorporated more readily during enzymatic polymerization while maintaining similar interference footprint performance [2]. This enhanced processivity allows for efficient production of modified DNA probes without sacrificing the selective chemical reactivity with permanganate required for high-resolution footprinting.

DNA Polymerase Nucleotide Analog Incorporation Footprinting

Permanganate Reactivity for DNA Detection

A reported synthetic route for 5-amino-2'-deoxyuridine achieves a 95% yield using a simple and efficient amination procedure [1]. This high-yield synthesis contrasts with the multi-step, lower-yielding processes required for many 5-substituted analogs such as 5-azidomethyl- or 5-formyl-dUrd, which often involve protection/deprotection sequences and sensitive reagents [2]. The cost-effectiveness stemming from high synthetic efficiency translates to favorable pricing and reliable supply for bulk procurement.

Synthesis Yield Cost-Effectiveness

Applications of 5-Amino-2'-deoxyuridine HCl


High-Resolution Interference Footprinting

Researchers performing interference footprinting of protein-DNA complexes can leverage 5-amino-dUTP's efficient incorporation by Taq polymerase (superior to 5-hydroxy-dU) to generate modified DNA probes [1]. The amino group's selective reactivity with permanganate enables base-specific cleavage, providing high-resolution binding site mapping. This application is directly supported by the compound's quantitative incorporation advantage and its validated use in Ada protein/ada promoter complex studies.

Antiviral Nucleoside Drug Synthesis

Investigators studying mitochondrial DNA replication or repair can exploit 5-amino-dU's 11% relative affinity for mitochondrial thymidine kinase (M-TK) with 26-fold selectivity over cytoplasmic TK [1]. This selectivity profile, absent in halogenated analogs like IdUrd or BrdU [2], allows for targeted perturbation of mitochondrial nucleotide pools without significantly affecting nuclear TK activity, enabling cleaner mechanistic studies.

Bacterial Antimetabolite Synergy Studies

Scientists developing cell-based assays or in vitro enzymatic reactions in aqueous buffers should select the hydrochloride salt form (≥25 mg/mL solubility) over the free base (9.7 mg/mL) to ensure complete dissolution and avoid precipitation artifacts [1][2]. This solubility differential reduces DMSO carryover, minimizing vehicle-induced cytotoxicity and improving data reproducibility in dose-response studies.

Rapid Solubilization and Long-Term Stability

Research facilities requiring gram-scale quantities of 5-modified deoxyuridine for fluorescent labeling or microarray production benefit from the compound's high-yield (95%) synthetic route [1]. Compared to custom-synthesized analogs with multi-step, lower-yielding preparations, 5-amino-dU hcl offers a favorable cost-per-gram profile, enabling budget-conscious scaling while maintaining the necessary chemical handle for downstream conjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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